ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE
Description
Properties
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVANRFIUTGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE involves its interaction with specific molecular targets. The phthalazinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and inferred properties.
Structural Analogues with Triazole Cores
ETHYL 2-[4-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE (CAS 866149-34-0)
- Molecular Formula : C₁₃H₁₅N₃O₃
- Core Structure : 1,2,4-Triazol-5-one
- Substituents : 4-Methylphenyl at position 4, ethyl acetate at position 1.
- Properties: Triazole derivatives are known for antimicrobial and antifungal activities. The ethyl acetate group improves metabolic stability, while the methylphenyl group may enhance membrane permeability .
ETHYL 2-[4-(4-ISOPROPYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE (CAS 866149-33-9)
- Molecular Formula : C₁₅H₁₉N₃O₃
- Core Structure : 1,2,4-Triazol-5-one
- Substituents : 4-Isopropylphenyl at position 4, ethyl acetate at position 1.
- This compound may exhibit enhanced hydrophobic interactions in lipophilic environments .
Comparison with Target Compound :
- The phthalazinone core in the target compound is larger and more planar than the triazole ring, which could enhance π-π stacking interactions with aromatic residues in protein targets.
- Triazole derivatives are more likely to exhibit hydrogen-bonding interactions via their nitrogen atoms, whereas the phthalazinone’s carbonyl group may act as a hydrogen-bond acceptor.
Ethyl Acetate Derivatives with Diverse Heterocycles
ETHYL 2-[(4-METHYLPHENYL)SULFONYL]ACETATE (CAS 2850-19-3)
- Molecular Formula : C₁₁H₁₄O₄S
- Core Structure : Sulfonyl-acetate
- Substituents : 4-Methylphenyl sulfonyl group.
- Properties : Sulfonyl groups are electron-withdrawing, increasing chemical stability and acidity of adjacent protons. This compound may serve as an intermediate in synthesizing sulfonamide drugs .
ETHYL 2-(2,4-DICHLORO-5-[5-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENOXY)ACETATE
- Molecular Formula : C₁₇H₁₂Cl₃N₄O₃
- Core Structure : Tetrazole
- Substituents: Chlorophenyl and dichlorophenoxy groups.
- Properties: Tetrazoles are bioisosteres for carboxylic acids, offering metabolic resistance.
Comparison with Target Compound :
- The sulfonyl and tetrazole derivatives lack the fused bicyclic structure of phthalazinone, reducing conformational rigidity.
- Chlorine substituents in the tetrazole compound introduce toxicity concerns absent in the methylphenyl-substituted target molecule.
Data Table: Key Structural and Property Comparisons
| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Substituents | Molecular Weight | Inferred Applications |
|---|---|---|---|---|---|---|
| ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE | Not Provided | C₁₉H₁₈N₂O₃ | Phthalazin-1-one | 4-Methylphenyl, Ethyl acetate | ~322.36 | Kinase inhibition, Oncology |
| ETHYL 2-[4-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]ACETATE | 866149-34-0 | C₁₃H₁₅N₃O₃ | 1,2,4-Triazol-5-one | 4-Methylphenyl, Ethyl acetate | 261.28 | Antimicrobial agents |
| ETHYL 2-[(4-METHYLPHENYL)SULFONYL]ACETATE | 2850-19-3 | C₁₁H₁₄O₄S | Sulfonyl-acetate | 4-Methylphenyl sulfonyl | 242.29 | Synthetic intermediate |
| ETHYL 2-(2,4-DICHLORO-5-[5-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENOXY)ACETATE | Not Provided | C₁₇H₁₂Cl₃N₄O₃ | Tetrazole | Trichlorophenyl, Ethyl acetate | 437.66 | Enzyme inhibition |
Biological Activity
Ethyl 2-[4-(4-methylphenyl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
CAS Number: 125971-96-2
The structure features a dihydrophthalazine core, which is known for its diverse biological properties. The presence of the ethyl acetate moiety contributes to its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of phthalazine derivatives with appropriate acylating agents. Various synthetic routes have been explored, emphasizing efficiency and yield optimization.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains revealed:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study involving various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| PC-3 | 15 |
These findings indicate that this compound may have therapeutic potential in oncology.
Case Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. (2019) focused on the antimicrobial efficacy of several phthalazine derivatives, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
Case Study 2: Antitumor Mechanism Exploration
Research by Mohamed et al. (2020) investigated the antitumor mechanisms of this compound using flow cytometry and Western blot analyses. The results indicated a dose-dependent increase in apoptotic cells and a decrease in cell viability, confirming its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for ETHYL 2-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETATE, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of phthalazinone derivatives with ethyl acetate precursors. For example, refluxing with amino acids (e.g., glycine) or hydrazine hydrate in ethanol/water mixtures under inert atmospheres can yield derivatives (e.g., brownish-red crystals with ~60% yield) . Critical parameters include:
- Temperature : Elevated temperatures (reflux) accelerate reaction kinetics but may increase side products.
- Solvent Choice : Ethanol-water mixtures balance solubility and reactivity, reducing byproducts.
- Reaction Time : Prolonged heating (6–8 hours) ensures completion but risks decomposition.
Structural analogs (e.g., methyl esters) are synthesized similarly, with variations in substituents affecting crystallization .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key steps include:
- Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).
- Space Group Determination : SHELXT automates space-group identification from reflection data .
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (< 5%).
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., methylphenyl protons at δ 2.3 ppm, ester carbonyl at δ 170 ppm).
- LCMS/HPLC : Retention times (e.g., 1.01 minutes under SQD-FA05 conditions) and m/z values (e.g., 921 [M+H]⁺ in EP 4374877A2) confirm molecular weight and purity .
- FT-IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (phthalazinone C=O) validate functional groups .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from polymorphism or disordered solvent molecules. Strategies include:
- Data Cross-Validation : Compare SC-XRD results with computational models (e.g., DFT-optimized geometries).
- Alternative Refinement Models : Use SHELXL ’s TWIN/BASF commands for twinned crystals .
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria) .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for attack. For example, the phthalazinone carbonyl (LUMO-rich) is susceptible to nucleophilic hydrazine .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol’s polarity stabilizes transition states in esterification) .
Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact biological activity or binding affinity?
- Methodological Answer :
- SAR Studies : Compare analogs like methyl (C₁₃H₁₅N₃O₃) and isopropyl (C₁₅H₁₉N₃O₃) derivatives . Methyl groups enhance lipophilicity (logP = 3.1), improving membrane permeability .
- Docking Simulations : AutoDock Vina predicts interactions with targets (e.g., kinases) by analyzing hydrogen bonds with the phthalazinone core .
Q. What strategies optimize reaction yields in multi-step syntheses while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading).
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone intermediates in hydrazine reactions) .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates products with >95% purity .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral How to troubleshoot?
- Methodological Answer :
- Purity Assessment : Re-crystallize from ethanol/water and re-analyze via DSC for melting point consistency.
- Isotopic Labeling : ¹³C-labeled analogs distinguish signal splitting in NMR due to impurities .
- Literature Cross-Check : Compare with structurally validated analogs (e.g., PubChem CID 1092460-58-6 ).
Structural and Functional Comparisons
Q. How does this compound compare to analogs like ETHYL 2-(4-ISOPROPYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL ACETATE?
- Methodological Answer :
- Steric Effects : Isopropyl groups increase steric hindrance, reducing reaction rates with bulky electrophiles.
- Electronic Effects : Electron-donating methyl groups stabilize the phthalazinone core, enhancing fluorescence in imaging studies .
Experimental Design Considerations
Q. What controls are critical in biological assays to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Positive/Negative Controls : Use known kinase inhibitors (e.g., imatinib) and vehicle (DMSO) in cytotoxicity assays.
- Dose-Response Curves : IC₅₀ values derived from 3D spheroid models improve translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
